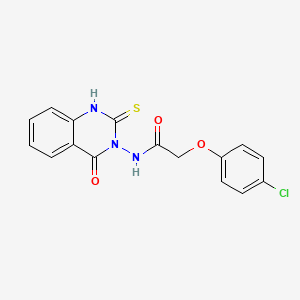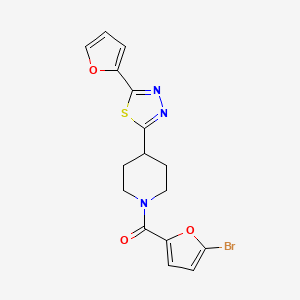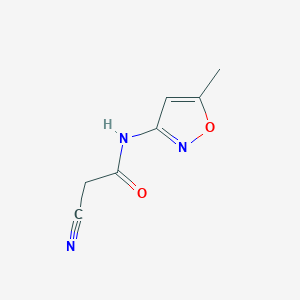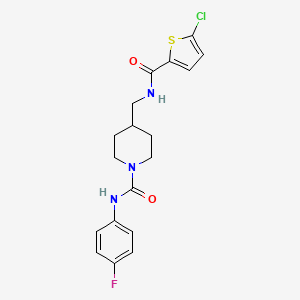
2-(4-chlorophenoxy)-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorophenoxy)-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide, also known as AQ-1, is a novel compound that has gained attention in scientific research due to its potential applications in various fields such as cancer research, neurobiology, and drug discovery.
科学的研究の応用
Synthesis and Biological Activities
Synthesis and Cytotoxic Evaluation : A study by Hassanzadeh et al. (2019) developed a multi-step synthesis procedure for quinazolinone-1, 3, 4-oxadiazole derivatives, focusing on their cytotoxic effects against MCF-7 and HeLa cell lines. One compound showed remarkable cytotoxic activity, suggesting its potential for further exploration as an anticancer agent (Hassanzadeh et al., 2019).
Anticonvulsant Activity Evaluation : Research by Kayal et al. (2022) aimed to synthesize and evaluate the anticonvulsant activity of derivatives, identifying no significant activity in the tested compounds. However, this research contributes to understanding the pharmacophore's role in anticonvulsant activity (Kayal et al., 2022).
Pharmacological Evaluation and Molecular Docking : Siddiqui et al. (2014) focused on synthesizing derivatives with potential antibacterial and anti-enzymatic properties. Their study unveiled compounds with significant antibacterial potential and moderate anti-enzymatic activity, highlighting the therapeutic potential of these derivatives (Siddiqui et al., 2014).
Antibacterial and Antifungal Activities : Patel et al. (2010) synthesized compounds examined for their antibacterial and antifungal activities, demonstrating remarkable efficacy against specific strains, suggesting their application in treating infections (Patel et al., 2010).
Antitumor Activity and Molecular Docking : A study by Al-Suwaidan et al. (2016) evaluated novel 3-benzyl-substituted-4(3H)-quinazolinones for antitumor activity, finding several compounds with significant efficacy. Molecular docking provided insights into the potential mechanisms of action, pointing towards the development of new anticancer agents (Al-Suwaidan et al., 2016).
特性
IUPAC Name |
2-(4-chlorophenoxy)-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O3S/c17-10-5-7-11(8-6-10)23-9-14(21)19-20-15(22)12-3-1-2-4-13(12)18-16(20)24/h1-8H,9H2,(H,18,24)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZGAKATWVHKJNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=S)N2)NC(=O)COC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide](/img/structure/B2625290.png)


amine](/img/structure/B2625293.png)


![N-[5-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]pentyl]but-2-ynamide](/img/structure/B2625301.png)
![4-fluoro-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2625302.png)

![3,4-dichloro-N-[2-(cyclohex-1-en-1-yl)ethyl]-2-methoxybenzene-1-sulfonamide](/img/structure/B2625305.png)
![ethyl N-(1-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2,3-dihydro-1H-inden-2-yl)carbamate](/img/structure/B2625306.png)
![1-([2,2'-Bifuran]-5-ylmethyl)-3-(thiophen-2-yl)urea](/img/structure/B2625309.png)
![N-(3-Hydroxypyridin-2-yl)-2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]propanamide](/img/structure/B2625310.png)